4-(1,4-Dimethyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid is a compound that features a unique combination of a pyrazole ring and a pyrrolidine structure, making it of significant interest in medicinal chemistry and organic synthesis. This compound is classified within the broader category of carboxylic acids due to the presence of a carboxyl functional group.
This compound can be synthesized through various chemical pathways, often involving the cyclization of specific precursors under controlled conditions. The synthesis methods and their optimization are crucial for producing this compound efficiently in laboratory and industrial settings.
The compound is classified as an amino acid derivative due to its structural features, which include both an amine (from the pyrrolidine) and a carboxylic acid group. Its unique structure also places it within the realm of heterocyclic compounds, given the presence of nitrogen-containing rings.
The synthesis of 4-(1,4-dimethyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid typically involves multi-step synthetic routes. One common method includes:
The synthesis may involve using various solvents and catalysts to optimize reaction conditions. For instance, employing continuous flow systems can enhance efficiency and scalability for industrial production.
The molecular formula for 4-(1,4-dimethyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid is , with a molecular weight of approximately 209.24 g/mol. The structure includes:
Key structural data includes:
4-(1,4-dimethyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid can participate in several chemical reactions:
The choice of reagents and conditions significantly influences the reaction outcomes. For example:
The mechanism of action for 4-(1,4-dimethyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid involves its interaction with biological targets. The pyrazole moiety can act as a ligand that binds to metal ions or enzymes, modulating their activity. This property makes it valuable in drug design and development.
The compound is generally characterized by:
Key chemical properties include:
4-(1,4-dimethyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
This compound's diverse applications highlight its importance in various fields of chemistry and material sciences, making it a subject of ongoing research and development efforts.
The rational design of pyrazole-pyrrolidine hybrids evolved from fragment-based drug discovery approaches in the early 2000s. Chemists sought to merge the bioisosteric potential of pyrazoles (as amide or imidazole replacements) with the secondary structure propensity of pyrrolidine-carboxylic acid motifs. Initial synthetic efforts focused on simple N-alkylated pyrazoles linked to pyrrolidine via carbon chains (e.g., 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidine-3-carboxylic acid, CAS 2097943-85-4) [3]. This yielded compounds with improved solubility but limited conformational control.
The pivotal advancement came with direct ring fusion strategies, exemplified by the synthesis of 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid (CAS 1551073-90-5). This scaffold imposed steric constraints that reduced rotatable bonds while preserving essential H-bond donors/acceptors. Key milestones include:
Table 1: Evolution of Pyrazole-Pyrrolidine Carboxylic Acid Hybrids
Compound | CAS Registry | Molecular Formula | Key Structural Feature |
---|---|---|---|
1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidine-3-carboxylic acid | 2097943-85-4 | C₁₁H₁₇N₃O₂ | Methylene linker between rings |
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid | 1404853-95-7 | C₁₀H₁₅N₃O₄S | Sulfonyl linker enabling bent conformation |
4-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid | 1551073-90-5 | C₁₀H₁₅N₃O₂ | Direct C-C bond fusion with 1,3-dimethyl substitution |
5-(Azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine | 1880881-54-8 | C₈H₁₄N₄ | Azetidine substitution for ring strain |
Synthetic pathways converged toward optimizing atom economy and chiral purity. Early routes suffered from racemization at C3 of pyrrolidine, addressed via enzymatic resolution or chiral auxiliaries. Modern approaches employ Michael addition-cyclization cascades using acrylates and hydrazines, achieving >90% ee and eliminating protecting groups [1] [8].
The 1,4-dimethyl configuration on the pyrazole ring confers distinctive electronic and steric properties essential for target binding. Compared to 1,5-dimethyl isomers (e.g., 1,5-dimethyl-1H-pyrazole-5-carboxylic acid, CAS not assigned), the 1,4-isomer exhibits:
Critical structural features were elucidated through X-ray crystallography and NMR spectroscopy:
Table 2: Impact of Pyrazole Substitution Patterns on Molecular Properties
Substitution Pattern | Representative Compound | SMILES Notation | Hydrogen Bond Capacity | logP (Calc.) |
---|---|---|---|---|
1,4-Dimethyl | Target Compound | CC1=NN(C)C=C1C2CCN(C2)C(O)=O | Donor: 1; Acceptor: 4 | 0.82 |
1,5-Dimethyl | 1,5-dimethyl-1H-pyrazole-5-carboxylic acid | CC1=C(C=NN1C)C(=O)O | Donor: 1; Acceptor: 3 | 0.34 |
1,3-Dimethyl | 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid | CC1=NN(C)C=C1C2CNCC2C(O)=O | Donor: 1; Acceptor: 4 | 0.78 |
3,5-Dimethyl (unsubstituted N) | 3,5-dimethyl-1H-pyrazole-4-carboxylic acid | CC1=C(C(=O)O)N(N=C1)C | Donor: 2; Acceptor: 3 | -0.12 |
The carboxylic acid on C3 of pyrrolidine adopts a pseudo-equatorial conformation with the carboxylate plane tilted 15-20° from the ring plane. This geometry enables bidentate metal chelation (e.g., Zn²⁺ or Mg²⁺ in enzyme active sites) while minimizing steric clash with the pyrazole C4-methyl. Molecular dynamics simulations show the 1,4-dimethyl configuration reduces desolvation energy by 2.3 kcal/mol compared to unsubstituted analogs, explaining enhanced cell permeability [1] [9].
This hybrid scaffold serves as a dual pharmacophore carrier integrating complementary bioactivities:
Specific therapeutic applications exploit this duality:
Table 3: Target Engagement Profiles of Pyrazole-Pyrrolidine Carboxylic Acid Hybrids
Biological Target | Binding Affinity (IC₅₀/Ki) | Key Interactions | Therapeutic Area |
---|---|---|---|
PDE4D phosphodiesterase | 82 nM | Salt bridge (Arg499/COO⁻), π-stacking (Phe446/pyrazole), H-bond (Asn487/N1-methyl) | Inflammation, Cognition |
mGluR5 negative allosteric site | 120 nM | Coordination (Cu²⁺/pyrazole N2), hydrophobic clamp (Val740/C4-methyl) | Neurological disorders |
SGLT1 sodium-glucose cotransporter | 350 nM | H-bond (Glu73/COOH), van der Waals (Tr291/pyrrolidine) | Diabetes mellitus |
KDM4C histone demethylase | 2.1 µM | Chelation (Fe²⁺/COO⁻ & pyrazole), π-cation (Lys206/pyrrolidine) | Oncology |
Rational modifications further optimize drug-likeness:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7